Ethyl 14-methyl-3-oxopentadecanoate
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Overview
Description
Ethyl 14-methyl-3-oxopentadecanoate is a chemical compound with the molecular formula C₁₈H₃₄O₃. It is an ester derivative of pentadecanoic acid, featuring a methyl group and a keto group on the carbon chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 14-methyl-3-oxopentadecanoate typically involves the esterification of 14-methyl-3-oxopentadecanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 14-methyl-3-oxopentadecanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 14-methyl-3-oxopentadecanoic acid.
Reduction: Formation of 14-methyl-3-hydroxypentadecanoate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 14-methyl-3-oxopentadecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 14-methyl-3-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The keto group can also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-3-oxopentadecanoate: Similar structure but with the methyl group at a different position.
Methyl 14-oxopentadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group
Uniqueness
Ethyl 14-methyl-3-oxopentadecanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
925703-80-6 |
---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
ethyl 14-methyl-3-oxopentadecanoate |
InChI |
InChI=1S/C18H34O3/c1-4-21-18(20)15-17(19)14-12-10-8-6-5-7-9-11-13-16(2)3/h16H,4-15H2,1-3H3 |
InChI Key |
NABDQTKMIOWNDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCCCCCCCC(C)C |
Origin of Product |
United States |
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